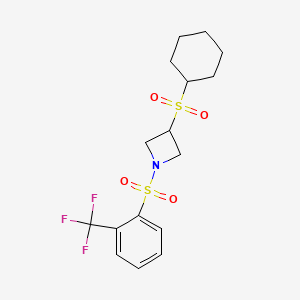

3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine” has been reported in the literature . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

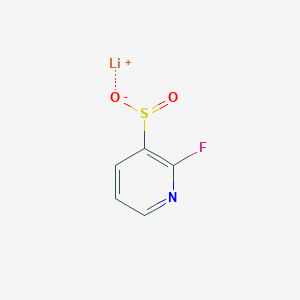

The molecular structure of “this compound” is characterized by the presence of a cyclohexylsulfonyl group and a (2-(trifluoromethyl)phenyl)sulfonyl group attached to an azetidine ring.Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone, a component of the compound, is traditionally a nucleophilic trifluoromethylating agent . It can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone .Scientific Research Applications

Efficient Synthesis and Cyclization Reactions

An Efficient Synthesis Approach : A study highlights an efficient synthesis of azetidines, demonstrating the utility of (2-bromoethyl)sulfonium triflate in cyclizing arylglycine derivatives to azetidines. This method showcases a high-yielding, broad-scope reaction extending to oxetane synthesis, relevant for constructing four-membered ring systems such as "3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine" (Fritz et al., 2012).

Ring Expansion for Functionalized Pyrrolidines : Another research effort involves the ring expansion of 2-(α-hydroxyalkyl)azetidines, leading to 3-(chloro- or methanesulfonyloxy)pyrrolidines. This method involves a rearrangement that incorporates nucleophiles at C-3 stereospecifically, which is instrumental in the synthesis of larger heterocyclic frameworks that might include "this compound" as a precursor or analog (Durrat et al., 2008).

Applications in Multicomponent Reactions

Copper-Catalyzed Multicomponent Reactions : A significant application involves a copper-catalyzed multicomponent reaction that produces 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. This reaction showcases the compound's potential in constructing complex molecules with sulfonylimino and alkylimino groups, demonstrating its versatility in synthetic chemistry (Xu et al., 2007).

Antimicrobial Evaluation

Synthesis and Antimicrobial Evaluation : Studies have also focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, aiming at antimicrobial applications. Compounds structurally related to "this compound" have been evaluated for their antibacterial and antifungal activities, suggesting the potential of such molecules in developing new antimicrobial agents (Darwish et al., 2014).

Future Directions

The future directions of “3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine” and similar compounds are promising. The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

properties

IUPAC Name |

3-cyclohexylsulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4S2/c17-16(18,19)14-8-4-5-9-15(14)26(23,24)20-10-13(11-20)25(21,22)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGXDCWOQBDBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide](/img/structure/B2449592.png)

amine](/img/structure/B2449599.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2449600.png)

![8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2449603.png)